molecular formula C8H17NO2 B6226816 3-[(oxan-4-yl)amino]propan-1-ol CAS No. 1157008-56-4

3-[(oxan-4-yl)amino]propan-1-ol

Cat. No.: B6226816
CAS No.: 1157008-56-4
M. Wt: 159.2
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Description

3-[(oxan-4-yl)amino]propan-1-ol (CID: 43608567) is an organic compound with the molecular formula C 8 H 17 NO 2 and a molecular weight of 159.23 g/mol [ ]. This amino alcohol features a propan-1-ol chain linked to an oxane (tetrahydropyran) ring via a secondary amine group, a structure that makes it a valuable building block in medicinal chemistry and organic synthesis [ ]. The presence of both amine and hydroxyl functional groups on a flexible alkyl chain allows this compound to participate in various chemical transformations. Researchers can leverage the amino group for nucleophilic substitution reactions with alkyl halides or acyl chlorides, and the hydroxyl group can undergo oxidation or esterification [ ]. The oxane moiety can influence the compound's conformational properties and may be utilized in the synthesis of more complex molecular architectures [ ]. As such, it serves as a versatile precursor for constructing diverse chemical libraries. In research applications, amino alcohols of this class are frequently investigated for their potential biological activity. The structure suggests potential for interaction with various biomolecular targets, possibly modulating enzyme activity or receptor binding, which is relevant for drug discovery programs [ ]. This product is provided exclusively for research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1157008-56-4

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

The primary laboratory method for synthesizing 3-[(oxan-4-yl)amino]propan-1-ol involves a nucleophilic substitution reaction between oxan-4-yl derivatives (e.g., oxan-4-yl halides) and 3-aminopropanol. This reaction is typically conducted in polar aprotic solvents such as ethanol or methanol, with sodium hydroxide (NaOH) acting as a base to deprotonate the amine and facilitate nucleophilic attack.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Catalyst: NaOH (10–15 mol%)

  • Temperature: 60–80°C

  • Duration: 6–12 hours

The product is isolated via solvent evaporation under reduced pressure, followed by recrystallization from ethyl acetate to achieve >90% purity.

Reaction Optimization

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Yield
Solvent PolarityEthanol > Methanol↑ 15%
Temperature70°C↑ 20%
Molar Ratio (Halide:Amino Alcohol)1:1.2Prevents oligomerization

Increasing the molar ratio of 3-aminopropanol to oxan-4-yl halide minimizes side reactions, such as the formation of dimeric by-products.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reaction control and scalability. These systems enable precise temperature regulation and rapid mixing, reducing reaction times to 1–2 hours while maintaining yields above 85%.

Advantages Over Batch Reactors:

  • Throughput: 10–20 kg/hour

  • Energy Efficiency: 30% reduction in energy consumption

  • By-Product Mitigation: <5% impurities

Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade output:

MethodPurposeEfficiency
DistillationRemove low-boiling impurities95% recovery
CrystallizationIsolate final product98% purity
ChromatographySeparate stereoisomers>99% enantiomeric excess

Distillation under vacuum (50–100 mbar) is preferred for large-scale operations due to its cost-effectiveness.

Alternative Synthetic Routes

Reductive Amination

An alternative pathway involves reductive amination of oxan-4-yl ketones with 3-amino-1-propanol using sodium cyanoborohydride (NaBH3CN) as a reducing agent. This method avoids halogenated intermediates, making it environmentally favorable.

Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • pH: 6–7 (buffered with acetic acid)

  • Yield: 75–80%

Enzymatic Synthesis

Recent advances explore lipase-catalyzed reactions in non-aqueous media. For example, Candida antarctica lipase B (CAL-B) facilitates the coupling of oxan-4-yl amines with glycerol derivatives, though yields remain moderate (50–60%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Nucleophilic Substitution9098HighModerate (solvent use)
Reductive Amination8095ModerateLow
Enzymatic6090LowVery Low

Nucleophilic substitution remains the most viable for industrial applications due to its balance of yield and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(oxan-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-[(oxan-4-yl)amino]propan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation: The amino group can be oxidized to form nitro compounds.
  • Reduction: It can be reduced to yield primary or secondary amines.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with biological molecules enhances its role in biochemical studies. For example, it can act as a ligand that binds to specific receptors or enzymes, modulating their activity and influencing various biological processes .

Medicine

The therapeutic potential of 3-[(oxan-4-yl)amino]propan-1-ol is being explored in drug development. Its structural features suggest that it could be a precursor for biologically active compounds. Studies have indicated its potential role in designing novel pharmaceuticals aimed at treating various diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its versatility makes it suitable for use in the manufacture of polymers and other complex organic materials .

Case Studies

Several studies have documented the applications of 3-[(oxan-4-yl)amino]propan-1-ol:

  • Enzyme Interaction Studies: Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
  • Drug Development: Investigations into its structure have led to the design of new drug candidates that target specific diseases effectively.
  • Polymer Synthesis: Industrial applications have demonstrated its utility as a building block for synthesizing new polymeric materials with tailored properties.

Mechanism of Action

The mechanism of action of 3-[(oxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The structural analogs of 3-[(oxan-4-yl)amino]propan-1-ol can be categorized based on substituent variations:

Compound Name Substituent Key Features Reference
3-[(pyridin-4-yl)amino]propan-1-ol Pyridinyl Aromatic, planar structure; enhances π-π interactions in drug targets
3-[(2-chloro-3-nitropyridin-4-yl)amino]propan-1-ol Chloro-nitropyridinyl Electron-withdrawing groups increase reactivity in substitution reactions
3-[(4-chlorophenoxy)propan-1-ol] 4-Chlorophenoxy Lipophilic (LogP = 2.10); used in agrochemicals
2-methyl-1-[(oxan-4-yl)amino]propan-2-ol 2-methyl + oxan-4-yl Bulky substituents reduce steric accessibility in synthesis

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic reactivity, as seen in 3-[(2-chloro-3-nitropyridin-4-yl)amino]propan-1-ol, which undergoes efficient nucleophilic substitution (71% yield) .
  • Steric Effects : Bulkier substituents (e.g., 2-methyl in ) reduce reaction yields due to steric hindrance. The oxan-4-yl group, while moderately bulky, may balance reactivity and accessibility.
  • Lipophilicity: The oxan-4-yl group likely lowers LogP compared to aromatic analogs (e.g., LogP = 2.10 for 4-chlorophenoxy derivative ), improving aqueous solubility.

Insights :

  • The oxan-4-yl group’s ether oxygen may facilitate carbamate formation (as in ) but could require optimized conditions to surpass 50% yields observed in less substituted analogs.
  • Steric hindrance from oxan-4-yl may necessitate longer reaction times or elevated temperatures compared to pyridinyl derivatives.

Physical Properties

Comparative data on molecular weight and solubility:

Compound Molecular Weight Solubility (Predicted) Reference
3-[(oxan-4-yl)amino]propan-1-ol ~159.22 Moderate (polar groups) -
3-(oxan-4-yl)propanoic acid 158.20 High (carboxylic acid)
3-(4-chlorophenoxy)propan-1-ol 186.64 Low (LogP = 2.10)

Note: The oxan-4-yl group likely enhances solubility relative to aromatic analogs, aligning with trends in 3-(oxan-4-yl)propanoic acid .

Q & A

Q. How do solvent polarity and pH affect the compound’s reactivity in substitution reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions. At pH > 9, the hydroxyl group deprotonates, increasing nucleophilicity. Kinetic studies (UV-Vis monitoring) confirm rate constants (k ≈ 0.1–1.0 M⁻¹s⁻¹) .

Data Analysis and Interpretation

Q. How should researchers validate conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Normalize data to cell doubling time and ATP content. Use synergy analysis (Combenefit software) to distinguish additive vs. antagonistic effects. Replicate assays in 3D spheroid models to better mimic in vivo conditions .

Q. What statistical methods are appropriate for analyzing SAR datasets?

  • Methodological Answer : Multivariate analysis (PLS regression) correlates substituent properties (Hammett σ, logP) with bioactivity. Cluster analysis groups derivatives by mechanism of action (e.g., kinase vs. protease inhibitors) .

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